Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
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Overview
Description
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn is a peptide composed of 14 amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research. This particular sequence includes amino acids such as aspartic acid, leucine, lysine, glutamic acid, arginine, valine, tyrosine, alanine, and asparagine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu: A shorter peptide with similar amino acid composition.
Asp-Leu-Lys-Glu-Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn-Gly: A longer peptide with an additional glycine residue.
Uniqueness
This compound is unique due to its specific sequence and the presence of multiple glutamic acid residues, which may influence its structure and function. The combination of acidic, basic, and hydrophobic amino acids in this peptide allows for diverse interactions and applications in various fields.
Properties
CAS No. |
123167-50-0 |
---|---|
Molecular Formula |
C73H116N20O29 |
Molecular Weight |
1737.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H116N20O29/c1-34(2)29-47(89-60(109)39(76)31-56(104)105)68(117)85-40(11-6-8-26-74)62(111)87-45(20-24-54(100)101)65(114)84-42(13-10-28-80-73(78)79)63(112)83-41(12-7-9-27-75)64(113)90-49(33-57(106)107)70(119)93-58(35(3)4)71(120)91-48(30-37-14-16-38(94)17-15-37)69(118)88-46(21-25-55(102)103)66(115)86-43(18-22-52(96)97)61(110)81-36(5)59(108)82-44(19-23-53(98)99)67(116)92-50(72(121)122)32-51(77)95/h14-17,34-36,39-50,58,94H,6-13,18-33,74-76H2,1-5H3,(H2,77,95)(H,81,110)(H,82,108)(H,83,112)(H,84,114)(H,85,117)(H,86,115)(H,87,111)(H,88,118)(H,89,109)(H,90,113)(H,91,120)(H,92,116)(H,93,119)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,58-/m0/s1 |
InChI Key |
MSVBGATTYNQDOZ-JSZLBQJZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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